molecular formula C23H24N4O4 B3311351 N-(2,4-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946257-70-1

N-(2,4-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3311351
CAS No.: 946257-70-1
M. Wt: 420.5 g/mol
InChI Key: NFVSKQGRSKNCLA-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

The compound is predicted to have spasmolytic activity , suggesting that it may interact with proteins or receptors involved in muscle contraction.

Mode of Action

The mode of action of this compound is not fully understood. The compound’s structure suggests that it might interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The presence of the oxadiazole and indole moieties could potentially allow for interactions with a variety of biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.

    Coupling Reactions: The indole and oxadiazole intermediates are then coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could lead to partially or fully reduced analogs of the original compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential anti-cancer or anti-inflammatory agent.

    Materials Science: Its structural features may allow it to be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes, particularly those involving the indole and oxadiazole moieties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-2-{2-[5-methyl-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
  • N-(2,4-dimethoxyphenyl)-2-{2-[5-ethyl-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
  • N-(2,4-dimethoxyphenyl)-2-{2-[5-phenyl-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Uniqueness

N-(2,4-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is unique due to the presence of the propan-2-yl group on the oxadiazole ring, which may influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-14(2)22-25-26-23(31-22)19-11-15-7-5-6-8-18(15)27(19)13-21(28)24-17-10-9-16(29-3)12-20(17)30-4/h5-12,14H,13H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVSKQGRSKNCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 4
N-(2,4-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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